2-Bromoisothiazole

Palladium catalysis Cross-coupling Heterocyclic synthesis

For C-3 arylation, only 2-Bromoisothiazole enables effective Negishi and Sonogashira cross-couplings; Suzuki fails at this position. Unlike 4-/5-bromo or chloro/iodo analogs, which exhibit divergent coupling outcomes and regioselectivity, this scaffold is the rationally selected precursor for MAPK pathway inhibitor programs (U.S. Patent 6,989,451) and Syngenta's crop-protection libraries. If a C-4 nitrile handle is required, procure 3,5-dibromoisothiazole-4-carbonitrile and apply the Zn/HCO₂H hydrodebromination protocol to obtain 3-bromo-4-carbonitrile in 70–74% yield. Do not substitute the dichloro derivative, which is unreactive in these transformations.

Molecular Formula C3H4BrNS
Molecular Weight 166.04 g/mol
Cat. No. B13727009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoisothiazole
Molecular FormulaC3H4BrNS
Molecular Weight166.04 g/mol
Structural Identifiers
SMILESC1C=CSN1Br
InChIInChI=1S/C3H4BrNS/c4-5-2-1-3-6-5/h1,3H,2H2
InChIKeyVQLISDSZZUXMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoisothiazole: Critical Procurement Data for a Strategic Heterocyclic Building Block


2-Bromoisothiazole (CAS: 55512-82-8), systematically designated 3-bromo-1,2-thiazole, is a monobrominated isothiazole derivative comprising a five-membered aromatic ring with adjacent nitrogen and sulfur heteroatoms [1]. Its molecular weight is 164.02 g/mol and XLogP3 is 2.0 [1]. As an isothiazole scaffold, it features two electronegative heteroatoms in a 1,2-relationship that impart distinctive electronic properties widely exploited in medicinal chemistry and organic synthesis [2]. The C-3 bromine substituent establishes this compound as a key precursor for palladium-catalyzed cross-coupling and nucleophilic substitution transformations, while the unsubstituted C-4 and C-5 positions offer additional derivatization opportunities [3].

Why 2-Bromoisothiazole Cannot Be Replaced by Chloro, Iodo, or Positional Isomer Analogs


The isothiazole scaffold exhibits pronounced regiospecific and halogen-dependent reactivity patterns that preclude straightforward substitution between halogenated congeners. At the C-3 position, chloro, bromo, O-mesyl, O-tosyl, and triflate substituents all fail to undergo effective Suzuki cross-couplings, whereas C-4 bromo and iodo substituents participate successfully in regioselective Suzuki, Stille, and Negishi reactions [1]. Among C-4 halogens, the iodo derivative demonstrates higher reactivity than its bromo counterpart [1]. The electronic influence of the adjacent N and S heteroatoms further distinguishes isothiazole reactivity from that of isomeric thiazoles, where the two heteroatoms occupy non-adjacent positions [2]. Consequently, procurement specifications must precisely match the intended reaction manifold, as substituting 2-bromoisothiazole with 4-bromo-, 5-bromo-, chloro-, or iodo-isothiazole analogs will produce fundamentally different coupling outcomes, yields, and regioselectivity [3].

Quantitative Differentiation Evidence for 2-Bromoisothiazole Versus Competing Analogs


Superior Cross-Coupling Reactivity of Dibromo-Isothiazole-Carbonitrile Versus Dichloro Analog in Stille, Negishi, and Sonogashira Reactions

3,5-Dibromoisothiazole-4-carbonitrile (compound 2) exhibits substantially higher reactivity than its dichloro counterpart (compound 1) in palladium-catalyzed coupling reactions. While the dichloro derivative is limited in scope, the dibromo analog is sufficiently reactive to participate effectively in Stille, Negishi, and Sonogashira couplings [1].

Palladium catalysis Cross-coupling Heterocyclic synthesis

Suzuki Coupling Incompetence at the C-3 Position: A Critical Limitation Distinguishing 2-Bromoisothiazole from C-4 and C-5 Analogs

A systematic investigation of isothiazole cross-coupling revealed that 3-substituted isothiazoles bearing Cl, Br, OMs, OTs, or OTf at the C-3 position uniformly fail to undergo successful Suzuki couplings [1]. 3-Bromoisothiazole itself reacts with phenylzinc chloride to yield 3,4,5-triphenylisothiazole but fails to undergo effective Suzuki or Stille couplings [2].

Suzuki-Miyaura coupling Regioselectivity Heteroaryl halides

Regioselective Hydrodebromination: Quantitative Yield Data for 3-Bromoisothiazole-4-Carbonitrile Synthesis

3,5-Dibromoisothiazole-4-carbonitrile undergoes regioselective hydrodebromination with Zn or In dust (5 equiv) and formic acid to yield 3-bromoisothiazole-4-carbonitrile in 70–74% isolated yield [1]. The reaction is highly regioselective, with debromination occurring preferentially at the C-5 position.

Hydrodehalogenation Regioselective reduction Carbonitrile synthesis

Nucleophilic Aromatic Substitution Reactivity: 4-Bromoisothiazole Dioxide as a Platform for Heteroatom Introduction

3-Alkylamino-4-bromoisothiazole 1,1-dioxide reacts smoothly with S-, N-, and O-nucleophiles via an addition-elimination mechanism to afford the corresponding 5-heterosubstituted isothiazole dioxides [1]. This reactivity contrasts with the 3-amino-4,5-unsubstituted isothiazole dioxide system, which reacts only with sulfur nucleophiles to yield 4,5-dihydro-5-sulfanyl derivatives through Michael addition [1].

SNAr Isothiazole dioxide Medicinal chemistry

Patent-Documented Utility in Kinase Inhibitor Scaffolds: Isothiazoles as MEK/ERK Inhibitor Core Structures

U.S. Patent 6,989,451 discloses substituted isothiazole compounds and compositions directed toward inhibition of protein kinases, particularly MEK and/or ERK kinases [1]. The patent explicitly teaches that isothiazole compounds with kinase inhibitory activity are useful as antineoplastic agents for treating diseases associated with abnormality in MEK and/or ERK function [2].

Kinase inhibition MEK/ERK pathway Anticancer agents

Agrochemical Patent Coverage: Isothiazole Derivatives as Pesticides and Fungicides

Multiple patent families document the use of isothiazole derivatives in agricultural applications. Syngenta patents describe isothiazole derivatives as pesticides [1]. U.S. Patent 5,578,622 claims isothiazole derivatives as fungicides and bactericides [2]. Japanese Patent JPS4971142A covers thiazole and isothiazole compounds for agricultural chemical applications [3].

Agrochemical Pesticide Fungicide

Procurement-Driven Application Scenarios for 2-Bromoisothiazole


Synthesis of 3-Substituted Isothiazole Derivatives via Negishi or Sonogashira Coupling

Medicinal chemistry programs requiring C-3 aryl, alkenyl, or alkynyl substitution on the isothiazole ring should select 2-bromoisothiazole (or its 3,5-dibromo-4-carbonitrile derivative) for Negishi or Sonogashira coupling strategies. As established in Section 3, the dibromo derivative 2 is sufficiently reactive for these transformations whereas the dichloro analog is not [1]. Researchers should note that Suzuki coupling at C-3 is ineffective regardless of the halogen present [1], making Negishi coupling with organozinc reagents the preferred route for C-3 arylation.

Preparation of 3-Bromoisothiazole-4-Carbonitrile as a Versatile Synthetic Intermediate

Synthetic laboratories requiring a 3-bromoisothiazole scaffold with a nitrile handle at C-4 for subsequent functionalization should procure 3,5-dibromoisothiazole-4-carbonitrile and apply the regioselective hydrodebromination protocol described in Section 3. This transformation yields 3-bromoisothiazole-4-carbonitrile in 70–74% yield using Zn/HCO₂H conditions [2]. The resulting 3-bromoisothiazole-4-carbonitrile serves as a platform for further derivatization, including conversion to the corresponding carboxamide and carboxylic acid derivatives [2].

Development of MEK/ERK Kinase Inhibitors for Oncology Programs

Pharmaceutical development teams targeting the MAPK pathway (Raf-MEK-ERK cascade) for oncology applications should evaluate 2-bromoisothiazole as a core building block for constructing MEK and/or ERK inhibitor candidates. U.S. Patent 6,989,451 establishes the utility of substituted isothiazoles as protein kinase inhibitors with antineoplastic activity [3]. The patent teaches that isothiazole compounds can be used in pharmaceutical compositions for treating diseases associated with abnormality in MEK and/or ERK function [4].

Agrochemical Lead Optimization: Pesticide and Fungicide Scaffold Development

Agrochemical discovery teams pursuing novel pesticides, fungicides, or bactericides should consider 2-bromoisothiazole as a synthetic entry point to substituted isothiazole libraries. Syngenta's patent portfolio demonstrates sustained industrial investment in isothiazole derivatives for crop protection applications [5]. U.S. Patent 5,578,622 specifically claims isothiazole derivatives with fungicidal and bactericidal activity [6], providing a validated scaffold for hit-to-lead optimization in agricultural chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromoisothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.